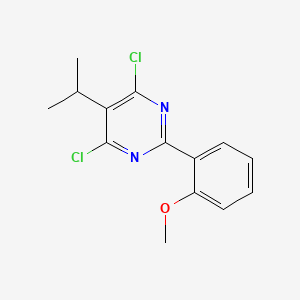

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-2-(2-methoxyphenyl)-5-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O/c1-8(2)11-12(15)17-14(18-13(11)16)9-6-4-5-7-10(9)19-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJGZYQCDGXEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N=C1Cl)C2=CC=CC=C2OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine hydrochloride in the presence of a suitable catalyst to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and coupled products with various aromatic groups .

Scientific Research Applications

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandin E2 (PGE2). This inhibition helps in alleviating inflammation and pain . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine with structurally analogous pyrimidine derivatives:

Physicochemical Properties

- Melting Points : The methoxy-substituted 4,6-Dichloro-5-methoxypyrimidine has a melting point of 313–315 K , while the target compound’s isopropyl and methoxyphenyl groups likely increase its melting point due to greater molecular weight and steric hindrance.

- Crystal Packing : In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions stabilize the crystal lattice . The bulkier substituents in the target compound may reduce such interactions, impacting solubility.

Stability and Reactivity

- The amino group in 4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine increases nucleophilicity, making it reactive toward electrophilic agents. In contrast, the target compound’s isopropyl and methoxy groups provide steric and electronic stabilization.

Biological Activity

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features chlorine atoms at positions 4 and 6, an isopropyl group at position 5, and a methoxyphenyl group at position 2. Its structure facilitates interactions with biological targets, contributing to its pharmacological effects.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of prostaglandin E2 (PGE2), which is crucial in mediating inflammation and pain responses. Research indicates that this compound exhibits significant anti-inflammatory effects by selectively inhibiting COX-2 over COX-1 enzymes .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound has potent anti-inflammatory activity. The compound has been shown to suppress COX-2 activity with an IC50 value comparable to standard drugs like celecoxib. In animal models, it exhibited significant reductions in carrageenan-induced paw edema and cotton pellet-induced granuloma formation, indicating its potential as an effective anti-inflammatory agent .

Antimicrobial Properties

The compound also displays promising antimicrobial activity. In vitro evaluations have reported effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives have been as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These results suggest that this compound could be a candidate for developing new antimicrobial therapies.

Case Studies

A review of recent literature highlights several studies focusing on the biological activity of pyrimidine derivatives, including this compound:

- Study on Anti-inflammatory Activity : A study reported that this compound significantly reduced COX-2 mRNA expression levels in treated cells compared to controls. The results indicated that the presence of electron-donating groups enhances the anti-inflammatory activity.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound. It found that modifications in the methoxyphenyl group could enhance antibacterial potency against resistant strains .

- Therapeutic Potential in Cancer : Research is ongoing to explore its potential as a therapeutic agent in oncology. Preliminary findings suggest that it may inhibit tumor growth through similar mechanisms affecting inflammatory pathways.

Data Table: Biological Activities of Pyrimidine Derivatives

Q & A

Q. What are reliable methods for synthesizing 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions on pyrimidine scaffolds. For example:

- Step 1: Start with a 2-(2-methoxyphenyl)pyrimidine precursor. Introduce isopropyl and chloro groups via regioselective halogenation using POCl₃ or PCl₅ under controlled temperatures (80–100°C) .

- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC.

- Step 3: Recrystallize the final product from acetonitrile or ethanol to achieve >95% purity, as demonstrated in analogous pyrimidine syntheses .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Use a combination of:

- X-ray crystallography to resolve the 3D arrangement of substituents, particularly Cl···N interactions (e.g., 3.094–3.100 Å distances observed in related dichloropyrimidines) .

- NMR spectroscopy : Compare - and -NMR chemical shifts with computed values (DFT/B3LYP/6-311+G(d,p)) to validate substituent positions .

- Mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How to resolve discrepancies between crystallographic data and spectroscopic observations for this compound?

Methodological Answer: Contradictions often arise due to dynamic effects in solution vs. solid-state rigidity. For example:

- Scenario : Crystallography shows planar pyrimidine rings, but NMR suggests rotational freedom in the isopropyl group.

- Resolution : Perform variable-temperature NMR to assess conformational flexibility. Compare with computational models (e.g., molecular dynamics simulations) to identify dominant conformers .

- Validation : Use synchrotron XRD to re-examine crystal packing forces (e.g., Cl···H interactions) that may restrict motion .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for derivative synthesis?

Methodological Answer:

- Catalytic system : Use Pd(PPh₃)₄ with CuI co-catalyst in Suzuki-Miyaura reactions, targeting the 4,6-dichloro positions. Monitor reactivity via in situ -NMR if fluorinated aryl boronic acids are used .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, but may deactivate catalysts. Test mixed solvents (e.g., THF:H₂O) to balance reactivity .

- Temperature control : Reactions at 60–80°C minimize byproducts (e.g., dimerization) while maintaining catalytic activity .

Q. How to design experiments assessing its potential as a kinase inhibitor?

Methodological Answer:

- Target selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s lipophilic isopropyl and methoxyphenyl groups .

- Assay design :

- In vitro : Use fluorescence polarization (FP) assays with ATP-competitive probes.

- IC₅₀ determination : Perform dose-response curves (0.1–100 μM) in triplicate, using staurosporine as a positive control .

- Structural insights : Dock the compound into kinase active sites (AutoDock Vina) to predict binding modes and guide SAR studies .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across cell lines?

Methodological Answer:

- Hypothesis : Differential membrane permeability or metabolic stability drives variability.

- Testing :

- Measure cellular uptake via LC-MS/MS after 24-hour exposure.

- Assess metabolic stability in liver microsomes (human vs. murine) to identify species-specific degradation .

- Controls : Use verapamil (P-gp inhibitor) to evaluate efflux pump involvement in resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.